molecular formula C15H11Cl3N2O2 B1350860 2,4-DICHLORO-N'-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE

2,4-DICHLORO-N'-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B1350860
M. Wt: 357.6 g/mol
InChI Key: XIRVHSUZWFUNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide is a synthetic organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of multiple chlorine atoms and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 3-chloro-4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorobenzohydrazide
  • 3-chloro-4-methoxybenzaldehyde
  • 2,4-dichloroaniline

Uniqueness

2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H11Cl3N2O2

Molecular Weight

357.6 g/mol

IUPAC Name

2,4-dichloro-N-[(3-chloro-4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H11Cl3N2O2/c1-22-14-5-2-9(6-13(14)18)8-19-20-15(21)11-4-3-10(16)7-12(11)17/h2-8H,1H3,(H,20,21)

InChI Key

XIRVHSUZWFUNSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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